1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea
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Overview
Description
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea is a synthetic organic compound characterized by the presence of a benzo[b]thiophene moiety, a propan-2-yl group, and a methoxyethyl urea group
Preparation Methods
The synthesis of 1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[b]thiophene Core: This step involves the cyclization of appropriate precursors to form the benzo[b]thiophene ring.
Attachment of the Propan-2-yl Group: The benzo[b]thiophene core is then functionalized with a propan-2-yl group through alkylation reactions.
Introduction of the Methoxyethyl Urea Group: Finally, the methoxyethyl urea group is introduced via a urea formation reaction, typically involving the reaction of an isocyanate with an amine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The benzo[b]thiophene moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The propan-2-yl and methoxyethyl urea groups may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects.
Comparison with Similar Compounds
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea can be compared with other benzo[b]thiophene derivatives, such as:
1-(Benzo[b]thiophen-2-yl)-2-methylpropan-1-one: This compound shares the benzo[b]thiophene core but differs in the attached functional groups, leading to different chemical and biological properties.
Benzo[b]thiophene-2-carboxamide: Another derivative with distinct functional groups, used in different applications.
Biological Activity
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article presents a detailed overview of its biological activity, including mechanisms of action, target receptors, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula:
- IUPAC Name : this compound
- Molecular Formula : C_{17}H_{23}N_{2}O_{2}S
The structure features a benzothiophene ring, which is known for its diverse biological activities, linked to a urea moiety that enhances its pharmacological profile.
The primary biological activity of this compound is attributed to its interaction with specific serotonin receptors, particularly the 5-HT1A receptor. Studies have shown that compounds with similar structures can modulate serotonin levels, impacting various physiological functions such as mood regulation and appetite control .
Binding Affinity
Research indicates that the compound exhibits a notable binding affinity towards the 5-HT1A receptor, which is crucial for its antidepressant-like effects. The binding affinity is influenced by the presence of functional groups on the benzothiophene ring and the urea moiety .
Antidepressant Effects
The modulation of serotonin pathways positions this compound as a potential candidate for antidepressant therapy. In vitro studies have demonstrated that compounds similar to this compound can significantly reduce symptoms in animal models of depression .
Anticancer Properties
Preliminary studies suggest that this compound may also exhibit anticancer properties. For instance, derivatives with similar structural motifs have shown antiproliferative activity against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
Properties
IUPAC Name |
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-11(17-15(18)16-7-8-19-2)9-12-10-20-14-6-4-3-5-13(12)14/h3-6,10-11H,7-9H2,1-2H3,(H2,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSXGEZEXZGCFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)NCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.